2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole
Description
2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole is a bicyclic heterocyclic compound featuring a fused imidazo[1,2-b][1,2,4]thiadiazole core substituted with a thiazole moiety at the 2-position. This structure combines electron-rich nitrogen and sulfur atoms, which contribute to its unique electronic and steric properties.
Properties
CAS No. |
57575-91-4 |
|---|---|
Molecular Formula |
C7H4N4S2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
2-(1,3-thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole |
InChI |
InChI=1S/C7H4N4S2/c1-2-11-7(8-1)10-6(13-11)5-3-12-4-9-5/h1-4H |
InChI Key |
PKCHRNMYDPLPNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)N=C(S2)C3=CSC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediates
- Starting materials often include 2-aminothiazole derivatives or 2-aryl-2H-1,2,3-triazole-4-carboxylic acids.
- For example, ethyl-2-aminothiazole-4-carboxylate can be synthesized by condensation of ethyl bromopyruvate with thiourea in ethanol under reflux for several hours.
- Cyclization with phenacyl bromides in ethanol at reflux temperature yields intermediates that upon hydrolysis give carboxylic acids, which are crucial for further coupling steps.
Cyclization to Form the Imidazo[1,2-b]thiadiazole Core
- The carboxylic acid intermediates react with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) under reflux conditions to form the fused imidazo-thiadiazole ring system.
- This step involves dehydrative cyclization, where the amino and thiosemicarbazide groups condense to form the thiadiazole ring fused with the imidazole moiety.
Coupling with 1,3-Thiazol-4-yl Moiety
- The 1,3-thiazol-4-yl substituent is introduced by coupling the imidazo[1,2-b]thiadiazole intermediate with thiazole derivatives, often via nucleophilic substitution or condensation reactions.
- The reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with bases like triethylamine to facilitate coupling.
Purification and Characterization
- The final compounds are purified by recrystallization or chromatographic techniques.
- Structural confirmation is achieved through spectral methods including IR, NMR, and mass spectrometry, which verify the disappearance of amino groups and formation of fused heterocycles.
Representative Synthetic Scheme (Summary Table)
Research Findings and Optimization Notes
- The use of phosphorus oxychloride (POCl3) is critical for efficient cyclization to form the thiadiazole ring, as it promotes dehydration and ring closure.
- Reaction times and temperatures are optimized to maximize yield while minimizing side reactions; typical reflux times range from 4 to 12 hours depending on the step.
- The choice of solvent affects the reaction efficiency; ethanol is commonly used for condensation and cyclization steps, while DMF is preferred for coupling reactions due to its polarity and ability to dissolve diverse intermediates.
- Purification by recrystallization from suitable solvents ensures high purity, which is essential for subsequent biological evaluation.
Chemical Reactions Analysis
Types of Reactions
2-(thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 2-(thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer cells, it can induce apoptosis by interacting with cellular pathways that regulate cell death .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
The compound shares structural similarities with several fused bicyclic heterocycles, differing in ring fusion positions, substituents, and electronic configurations:
Key Observations :
- Basicity : Imidazo[2,1-b][1,3,4]thiadiazoles are more basic (pKa 2.64–2.70) than thiazolo[3,2-b][1,2,4]triazoles (pKa −0.06 to −0.02), influencing solubility and bioavailability .
- Aromaticity: The imidazo[2,1-b][1,3,4]thiadiazole core exhibits pronounced aromaticity, with protonation occurring preferentially at N-7 .
- Bioisosterism : Thiazolo-triazoles and imidazo-thiadiazoles are bioisosteres, enabling functional mimicry in drug design .
Pharmacological Profile Comparison
Key Findings :
- Imidazo[1,2-b][1,2,4]thiadiazoles : Demonstrated clinical relevance in oncology (e.g., Capmatinib) due to kinase inhibition .
- Imidazo[2,1-b][1,3,4]thiadiazoles : Exhibit superior gastrointestinal safety profiles compared to NSAIDs, making them promising for anti-inflammatory applications .
Physicochemical and Pharmacokinetic Properties
Challenges :
- Limited pharmacokinetic data for imidazo[1,2-b][1,2,4]thiadiazoles necessitate further studies to correlate structure with ADME properties .
- Thiazolo-triazoles’ electron-withdrawing substituents may reduce membrane permeability despite enhancing target binding .
Biological Activity
2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,3,4]thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, antibacterial effects, and potential applications in drug development.
Chemical Structure and Properties
The chemical structure of 2-(1,3-thiazol-4-yl)imidazo[1,2-b][1,3,4]thiadiazole features a fused imidazole and thiadiazole ring system with a thiazole substituent. This unique arrangement contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-(1,3-thiazol-4-yl)imidazo[1,2-b][1,3,4]thiadiazole derivatives against various cancer cell lines.
Case Studies and Research Findings
-
Cascioferro et al. (2020) investigated the antiproliferative activity of several imidazo[2,1-b][1,3,4]thiadiazole derivatives against pancreatic cancer cells. The study reported IC50 values ranging from 2.2 to 3.9 mM for compounds 12a,b,h and 13g in gemcitabine-resistant Panc-1R cells. These compounds demonstrated significant antiproliferative effects and were selected for further mechanistic studies to elucidate their anticancer mechanisms .
Compound IC50 (mM) 12a 2.2 ± 0.37 12b 3.9 ± 0.25 13g N/A -
Patel et al. (2020) reported that a derivative of imidazo[2,1-b][1,3,4]thiadiazole exhibited potent cytotoxicity against the NCI-60 cell panel with GI50 values between 1.4 to 4.2 µM. Notably, one compound showed an IC50 of 1.2 nM against the transforming growth factor-β type I receptor .
Cell Line GI50 (µM) L1210 (Murine leukemia) 1.4 - 4.2 HeLa (Cervix carcinoma) N/A
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties .
Research Findings
In a study focusing on anti-tuberculosis activity, derivatives of imidazo[2,1-b][1,3,4]thiadiazole showed promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL for some derivatives .
| Compound | MIC (µg/mL) |
|---|---|
| Compound 5c | 3.125 |
| Compound 5d | N/A |
Mechanistic Insights
The mechanisms underlying the biological activities of these compounds are being actively researched:
Q & A
Q. What established synthetic methodologies are used for 2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole?
The compound is synthesized via Friedel-Crafts acylation under solvent-free conditions using Eaton's reagent, achieving yields of 90–96%. Key steps include cyclization of imidazo-thiazole precursors and purification via column chromatography. Structural confirmation employs NMR, NMR, and X-ray crystallography .
Q. Which spectroscopic techniques are critical for structural characterization?
and NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm). X-ray diffraction resolves crystal packing, while IR spectroscopy confirms functional groups like C=N and C-S bonds. Thin-layer chromatography (TLC) monitors reaction progress .
Q. What pharmacological activities have been reported for this compound?
Studies highlight antimicrobial (MIC: 2–8 µg/mL against S. aureus), anticancer (IC <10 µM in HeLa cells), and anti-inflammatory properties. Derivatives with electron-withdrawing substituents show enhanced activity .
Q. What are common impurities encountered during synthesis, and how are they removed?
By-products like unreacted thioamides or dimeric adducts are detected via TLC. Purification uses gradient elution (ethyl acetate/hexane) in column chromatography, with melting point analysis confirming purity (>98%) .
Q. How is the thiadiazole ring stabilized during synthesis?
Cyclization is promoted by iodine catalysis or microwave-assisted heating, reducing reaction times (from 12h to 2h) and improving yields. Solvent-free conditions minimize side reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in thiadiazole ring formation?
Optimize stoichiometry (1:1.2 ratio of thioamide to oxidant) and use microwave irradiation (80°C, 300W) to enhance cyclization efficiency. Catalytic iodine (5 mol%) accelerates ring closure .
Q. What structural modifications enhance antimicrobial efficacy?
Introducing nitro (-NO) or fluoro (-F) groups at the thiazole 4-position increases Gram-positive bacterial inhibition. Molecular docking reveals improved binding to penicillin-binding proteins (binding energy: -9.2 kcal/mol) .
Q. How should discrepancies in reported biological activities be resolved?
Standardize assays (e.g., broth microdilution for antimicrobial tests) and validate using isogenic bacterial strains. Cross-validate in vivo efficacy in murine models with controlled dosages (10–50 mg/kg) .
Q. What computational strategies predict binding affinity to target proteins?
Molecular dynamics simulations (GROMACS) and docking (AutoDock Vina) assess interactions with enzymes like dihydrofolate reductase (DHFR). QSAR models correlate logP values with cytotoxicity (R = 0.85) .
Q. How can cross-coupling reactions introduce diverse substituents?
Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-fluorophenyl) under Pd(PPh) catalysis (THF/HO, 80°C) adds aryl groups. Optimize base (KCO) to minimize dehalogenation .
Q. What in silico methods evaluate ADMET properties of derivatives?
SwissADME predicts bioavailability (Topological Polar Surface Area <80 Å) and blood-brain barrier penetration. ProTox-II assesses hepatotoxicity (probability score <0.6) .
Q. How do solvent-free conditions impact reaction scalability and purity?
Eliminating solvents reduces purification steps and energy consumption. Pilot-scale trials (50 g batches) show consistent yields (92–94%) and purity (>97%) via recrystallization (ethanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
